(±)10(11)-EpDPA, likely referring to (±)10(11)-epoxy-docosapentaenoic acid, is identified as a potential biomarker for diabetic nephropathy (DN) progression []. It is mentioned as a metabolite associated with linoleic acid metabolism and fatty-acids β-oxidation pathways, which are significantly inhibited during DN pathogenesis and progression [].
Based on the limited information available, (±)10(11)-EpDPA's primary application in scientific research appears to be as a potential biomarker for DN progression []. Its decreased presence in individuals with DN, alongside other metabolites and enzymes within the linoleic acid metabolism and fatty-acids β-oxidation pathways, suggests its potential role in understanding disease mechanisms and potentially guiding therapeutic strategies [].
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: